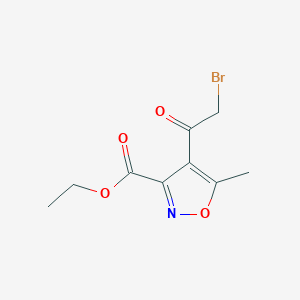

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Unfortunately, specific data on the molecular structure analysis of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is not available in the current literature.科学的研究の応用

Synthesis and Chemical Reactions

Biomimetic Synthesis of α-cyclopiazonic Acid : The molecule is used in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are crucial starting materials for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid. This process involves a reaction sequence starting from ethyl acetoacetate, emphasizing its utility in complex organic syntheses (Moorthie et al., 2007).

One-Pot Synthesis of Polyhydroquinoline Derivatives : It is utilized in a halogen-free, one-pot synthesis method as a catalyst. This approach is clean and simple, yielding high-yield products over a short reaction time, highlighting its efficiency in facilitating organic reactions (Khaligh, 2014).

Microwave-Assisted Synthesis in Organic Chemistry : This compound plays a role in the microwave-assisted synthesis of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These methods are advantageous due to time reduction and yield improvements, demonstrating its utility in modern, efficient synthetic strategies (Youssef & Amin, 2012).

Lateral Lithiation in Organic Synthesis : The compound is involved in lateral lithiation processes, particularly in the synthesis of AMPA glutamate neurotransmitter analogs. This showcases its role in the creation of bioactive molecules and potential pharmaceuticals (Burkhart et al., 2001).

Biological and Medicinal Applications

Anticancer and Immunomodulatory Activities : Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a derivative, has been shown to exhibit significant inhibitory activities against colon and hepatocellular carcinoma cells, demonstrating its potential in cancer research and therapy (Abdel‐Aziz et al., 2009).

Synthesis of Potential Glycine Site Antagonists : Its derivatives are synthesized for potential use as glycine site N-methyl-D-aspartate receptor antagonists, indicating its relevance in neuropharmacology and the development of drugs targeting the central nervous system (Fabio & Pentassuglia, 1998).

Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, synthesized using this compound, have been studied as corrosion inhibitors for mild steel in industrial processes. Their efficiency and the ability to form protective films on metal surfaces highlight their industrial applications (Dohare et al., 2017).

Safety And Hazards

Based on the safety data sheet for a similar compound, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with care, using protective equipment and in a well-ventilated area .

特性

IUPAC Name |

ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQBVLQEMIRZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)